molecular formula C9H11NO2 B1678748 Propyl nicotinate CAS No. 7681-15-4

Propyl nicotinate

Cat. No. B1678748
CAS RN: 7681-15-4
M. Wt: 165.19 g/mol
InChI Key: CLAOCVVWIKGTOP-UHFFFAOYSA-N
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Description

Propyl nicotinate is a compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known by its IUPAC name, propyl nicotinate .


Synthesis Analysis

The synthesis of propyl nicotinate has been reported in various studies. For instance, one approach involves the preparation of trans (NO,OH)-cis (NO2,NO2)- [RuNO (L)2 (NO2)2OH], where L = ethyl nicotinate (I) and methyl nicotinate (II) . The structures of these complexes were characterized by X-ray diffraction and analyzed by Hirshfeld surface analysis .


Molecular Structure Analysis

The molecular structure of propyl nicotinate consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for propyl nicotinate is 1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 .


Physical And Chemical Properties Analysis

Propyl nicotinate is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 234.1±13.0 °C at 760 mmHg, and a flash point of 95.4±19.8 °C . It has a molar refractivity of 45.4±0.3 cm3 .

Scientific Research Applications

Cellular Energy Metabolism and Physiology Impact

Propyl nicotinate, a derivative of nicotinic acid, plays a crucial role in cellular energy metabolism, impacting normal physiology significantly. Its involvement in the conversion to its mononucleotide form via the enzyme nicotinic acid/nicotinamide adenylyl-transferase facilitates this process. It modulates oxidative stress and affects various pathways related to cell survival and death. This has implications for disorders like immune system dysfunction, diabetes, and aging-related diseases, where it acts as a cytoprotectant to block inflammatory cell activation and apoptosis (Maiese et al., 2009).

Herbicidal Activity from Nicotinic Acid Derivatives

Research into derivatives of nicotinic acid, such as propyl nicotinate, has shown potential in the development of new herbicides. A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated significant herbicidal activity against certain plants, suggesting the application of these compounds in agricultural weed control (Chen Yu et al., 2021).

Enhancing Epidermal Differentiation and Barrier Function

A topical lipophilic derivative of nicotinic acid, such as myristyl nicotinate, has been studied for its effects on skin, particularly in photodamaged conditions. It was found to increase skin cell nicotinamide adenine dinucleotide (NAD) levels, thereby enhancing epidermal thickness, stratum corneum thickness, and improving barrier function. This suggests potential cosmetic and therapeutic applications in treating skin damage and promoting skin health (Jacobson et al., 2007).

Metabolic Effects on Cancer Cells

Nicotinamide phosphoribosyltransferase (NAMPT) inhibition, which affects the conversion process involving nicotinamide and NAD+, has been studied for its impact on the metabolism of human cancer cells. The inhibition shows significant metabolic perturbations, highlighting the potential of targeting this pathway in cancer therapy (Tolstikov et al., 2014).

Safety And Hazards

Propyl nicotinate has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

While specific future directions for propyl nicotinate research are not available, studies have suggested the potential for deeper biological investigations of related compounds . Additionally, the development of new biotechnologies for the use of nicotine, the enzymes involved in its catabolism, and the microorganisms capable of degrading the alkaloid has been proposed .

properties

IUPAC Name

propyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAOCVVWIKGTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227629
Record name Nicodan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl nicotinate

CAS RN

7681-15-4
Record name Propyl nicotinate
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Record name Nicodan
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Record name Propyl nicotinate
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Record name PROPYL NICOTINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
FF Blicke, EL Jenner - Journal of the American Chemical Society, 1942 - ACS Publications
… nh2_ It has been reported by Ingersoll and Robbins6 that /3-diethylaminoethyland 7-diethylaminopropyl nicotinate are inactive as local anesthetics. They stated that these esters were …
Number of citations: 10 pubs.acs.org
W Parys, A Pyka-Pająk - JPC–Journal of Planar Chromatography–Modern …, 2017 - Springer
In this study, thin-layer chromatography with densitometry and gas chromatography—mass spectrometry (GC—MS) were used to evaluate the chemical stability of hexyl nicotinate. …
Number of citations: 4 link.springer.com
JG Kaufman - Journal of the American Chemical Society, 1945 - ACS Publications
… Propyl Nicotinate.—Substitution of re-propyl alcohol for the methanol and ethanol used in … of «-propyl nicotinate (bp (1 mm.) 80-82). This represented a yield of 56.7%. Nicotine and ß-…
Number of citations: 6 pubs.acs.org
R Kobetić, DE Sunko - Supramolecular Chemistry, 2008 - Taylor & Francis
… The product was prepared from 1.0 g (4.9 mmol) of 3-(Δ 3 -cyclopentenyl)propyl nicotinate using the procedure for preparation of the compound 12. It was obtained 1.5 g (90%) of yellow …
Number of citations: 1 www.tandfonline.com
C Foti, G Calogiuri, E Nettis, A De Marco… - Health Science …, 2022 - Wiley Online Library
… Besides classical eczematous lesions on the site of application, 32 a case of allergic contact mucositis to a toothpaste with benzyl nicotinate and propyl nicotinate, presenting as a …
Number of citations: 2 onlinelibrary.wiley.com
SW Fox, H Sargent, ER Buchman - Journal of the American …, 1945 - ACS Publications
Experimental6 3-Oxmünopentanol-5-one-2 (I), 6—To a mixture of 58 g. of-acetopropanoF and 1.8 cc. of concentrated hydrochloric acid, 45 g. of butyl nitrite was added over a period of …
Number of citations: 5 pubs.acs.org
S He - 2019 - search.proquest.com
Nicotinic acid adenine dinucleotide phosphate (NAADP), a derivate of nicotinamide adenine dinucleotide phosphate (NADP), has been shown to be a potent intracellular second …
Number of citations: 3 search.proquest.com
S Berkman - The Journal of Infectious Diseases, 1942 - JSTOR
A study of the accessory growth factor requirements of the genus Pasteurella may be summarized as follows: The hemorrhagic septicemia pasteurellas developed in a hydrolyzed …
Number of citations: 38 www.jstor.org
CA Elvehjem, LJ Teply - Chemical Reviews, 1943 - ACS Publications
The authors have attempted to list in this review most of the compounds chemically related to nicotinic acid and to indicate the biological activity of each compound. The importance of …
Number of citations: 46 pubs.acs.org
RT Lagemann - Journal of the American Chemical Society, 1945 - ACS Publications
… of «-propyl nicotinate (bp (1 mm.) 80-82). This represented a yield of 56.7%. Nicotine and ß-pieoline behaved in a similar manner and gave yields of the esters in direct proportion to …
Number of citations: 19 pubs.acs.org

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